N-cyclobutyl-1,3-benzoxazol-2-amine
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Overview
Description
“N-cyclobutyl-1,3-benzoxazol-2-amine” is a derivative of benzoxazole . Benzoxazole is an aromatic organic compound with a molecular formula C7H5NO, a benzene-fused oxazole ring structure . Benzoxazole and its derivatives are important in medicinal, pharmaceutical, and industrial areas due to their diverse therapeutic potential .
Synthesis Analysis
The synthesis of benzoxazole derivatives has been reported in several studies . For instance, one study reported the synthesis of two novel benzoxazole-based series, namely 2-phenyl benzoxazole sulfonamide and 2-piperidine-benzoxazole sulfonamides . Another study described the synthesis of a new series of cyclic amine containing benzoxazole and benzoxazolone derivatives .Molecular Structure Analysis
The molecular structure of “this compound” contains several bonds, including non-H bonds, multiple bonds, rotatable bonds, double bonds, aromatic bonds, and a four-membered ring .Chemical Reactions Analysis
Benzoxazole derivatives, including “this compound”, can act as weak organic bases . They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions and hydroxide ions .Mechanism of Action
Target of Action
N-cyclobutyl-1,3-benzoxazol-2-amine is a benzoxazole derivative . Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery . The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .
Mode of Action
Benzoxazole derivatives have been reported to inhibit the inha enzyme, which is involved in the biosynthesis of mycolic acids, a key factor for the survival and pathogenesis of mycobacterium tuberculosis .
Result of Action
Benzoxazole derivatives have been reported to exhibit antimycobacterial activity against mycobacterium tuberculosis h37rv strain .
Future Directions
Benzoxazole and its derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery . There has been a large upsurge in the synthesis of benzoxazole via different pathways . Therefore, the future direction in this field could involve the development of new synthetic methodologies for benzoxazole derivatives and their evaluation for various biological activities.
Biochemical Analysis
Biochemical Properties
N-cyclobutyl-1,3-benzoxazol-2-amine has been found to interact with various enzymes and proteins. For instance, it has been reported to inhibit the inhA enzyme, which is involved in the growth of Mycobacterium tuberculosis . The nature of these interactions is likely due to the specific structural features of this compound, which allow it to bind to the active sites of these enzymes and proteins .
Cellular Effects
The effects of this compound on cells are largely dependent on the specific cellular processes it influences. For example, it has been shown to inhibit the growth of Mycobacterium tuberculosis, suggesting that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is thought to involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been suggested that this compound inhibits the inhA enzyme by binding to its active site, thereby preventing the enzyme from carrying out its normal function .
Properties
IUPAC Name |
N-cyclobutyl-1,3-benzoxazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-2-7-10-9(6-1)13-11(14-10)12-8-4-3-5-8/h1-2,6-8H,3-5H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHKQXTXBDIBTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=NC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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